Product packaging for 1-Azabicyclo[3.2.1]octane-7-carboxamide(Cat. No.:CAS No. 99767-76-7)

1-Azabicyclo[3.2.1]octane-7-carboxamide

Cat. No.: B14339620
CAS No.: 99767-76-7
M. Wt: 154.21 g/mol
InChI Key: RMCFQZVYNARYBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azabicyclo[3.2.1]octane-7-carboxamide is a chemical building block featuring a bridged bicyclic scaffold of significant interest in drug discovery. The 1-azabicyclo[3.2.1]octane structural motif is recognized as a privileged structure in medicinal chemistry due to its presence in bioactive molecules and natural products . This core scaffold is found in various Amaryllidaceae alkaloids, which exhibit a range of promising biological activities, including antitumor, antiviral, and anti-acetylcholinesterase effects . In pharmaceutical research, this nitrogen-containing bicyclic system serves as a key intermediate for developing novel therapeutic agents. Analogous structures have been successfully employed in the discovery of potent, systemically available inhibitors for targets such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is a promising approach for managing inflammatory response and pain . Furthermore, the azabicyclo[3.2.1]octane framework is isomeric to the tropane nucleus of cocaine and has been extensively investigated in neuroscience research, particularly in the design of novel ligands for monoamine transporters like the dopamine transporter (DAT) and the serotonin transporter (SERT) . The carboxamide functional group at the 7-position offers a versatile handle for further synthetic modification, allowing researchers to explore structure-activity relationships and optimize compound properties for specific biological targets. Application Notes: This compound is intended for use as a synthetic intermediate in medicinal chemistry and drug discovery programs. It is suitable for exploring new chemical space in the development of central nervous system (CNS) agents, anti-inflammatory drugs, and cholinergic ligands. Notice: This product is for research use only (RUO) and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O B14339620 1-Azabicyclo[3.2.1]octane-7-carboxamide CAS No. 99767-76-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99767-76-7

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-azabicyclo[3.2.1]octane-7-carboxamide

InChI

InChI=1S/C8H14N2O/c9-8(11)7-4-6-2-1-3-10(7)5-6/h6-7H,1-5H2,(H2,9,11)

InChI Key

RMCFQZVYNARYBK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(N(C1)C2)C(=O)N

Origin of Product

United States

Advanced Synthetic Strategies for 1 Azabicyclo 3.2.1 Octane 7 Carboxamide and Analogues

Methodologies for the Construction of the 1-Azabicyclo[3.2.1]octane Ring System

The assembly of the bridged bicyclic structure is the cornerstone of the synthesis. Various methods have been developed, often relying on complex cyclization and rearrangement reactions to establish the characteristic fused ring system.

Intramolecular Cyclization and Rearrangement Reactions

Intramolecular reactions are among the most common strategies for forming the 1-azabicyclo[3.2.1]octane core. These methods often involve forming a key bond within a suitably functionalized acyclic or monocyclic precursor.

One documented approach involves carbenium ion rearrangements. For instance, the dehydration of ethyl 3-hydroxyquinuclidine-3-carboxylate, a key step in the production of the antihistamine drug Quifenadine, can lead to the formation of the 1-azabicyclo[3.2.1]octane system as a side product through such rearrangements. researchgate.net Generally, methods for constructing this specific core can involve multiple stages and may produce mixtures of products. researchgate.net These cyclizations can be initiated by radical or nucleophilic agents. researchgate.net For example, the cyclization of the quaternary 2-(4-ethoxycarbonylmethylene-1-pyridyl)ethyl radical, a modified hept-6-enyl-type radical, demonstrates that ring closure can be a high-yielding route to related quinuclidinium derivatives, though these reactions can show little regioselectivity, producing both bicyclo[3.2.1]- and -[2.2.2]octanes. researchgate.net

Another strategy involves the ring expansion of smaller bicyclic systems. The reaction of substituted norbornadienes with toluenesulfonyl azide, for example, proceeds through a cycloaddition/rearrangement sequence to provide a 2-azabicyclo[3.2.1]octadiene system as a single regioisomer. nih.gov This unsaturated system can then be reduced to the saturated 2-azabicyclo[3.2.1]octane ring system, which is a structural isomer of the target scaffold. nih.gov

The assembly of the related 2-azabicyclo[3.2.1]octane core is often achieved via nucleophilic attack and subsequent intramolecular cyclization, typically using cyclopentane (B165970) or piperidine (B6355638) derivatives as starting materials. rsc.org A phenylselenyl-induced cyclization has also been employed to create this bicyclic system. rsc.org Furthermore, intramolecular hydrogen abstraction promoted by N-radicals in carbohydrate derivatives has been used as a mild and selective procedure to synthesize the related 8-oxa-6-azabicyclo[3.2.1]octane ring system under neutral conditions. acs.org

Table 1: Examples of Intramolecular Cyclization and Rearrangement Reactions

Starting Material Type Reaction Type Key Features Resulting Core Citation
3-Hydroxyquinuclidine derivative Carbenium ion rearrangement Acid-catalyzed dehydration 1-Azabicyclo[3.2.1]octane researchgate.net
Substituted norbornadiene Cycloaddition/rearrangement Reaction with toluenesulfonyl azide 2-Azabicyclo[3.2.1]octadiene nih.gov
Cyclopentane/piperidine derivatives Nucleophilic cyclization α-alkylation followed by ring closing 2-Azabicyclo[3.2.1]octane rsc.org
Aminoalditol derivatives Intramolecular H-abstraction N-radical promoted cyclization 8-Oxa-6-azabicyclo[3.2.1]octane acs.org

Stereocontrolled Synthesis of Bridged Bicyclic Amines

Achieving stereocontrol during the synthesis of bridged bicyclic amines is crucial, particularly for applications in drug discovery. Methodologies have been developed that allow for the selective formation of specific stereoisomers.

A powerful strategy involves starting from optically active amino acids to construct biologically relevant fused scaffolds. rsc.orgrsc.org This approach allows the chirality from the starting material to direct the stereochemical outcome of the final bicyclic product. rsc.org Palladium-catalyzed carboamination reactions of substrates like 2-allyl and cis-2,5-diallyl pyrrolidinyl sulfamides with aryl and alkenyl triflates can produce fused bicyclic compounds with good diastereoselectivity. nih.govacs.org Interestingly, by manipulating the reaction conditions to favor either a syn- or anti-aminopalladation mechanism, it is possible to reverse the relative stereochemistry of the newly formed stereocenters, demonstrating a high level of control over the process. nih.gov

Another enantiocontrolled method involves a Brønsted acid-catalyzed [5+2] cycloaddition reaction. nih.gov In this approach, 6-substituted η³-pyranyl- and η³-pyridinylmolybdenum scaffolds, which are chiral and non-racemic, react with electron-deficient alkenes. nih.gov This reaction can install four stereocenters in a single step with complete control of regio- and stereochemistry, ultimately yielding 2-substituted oxa- and azabicyclo[3.2.1]octene ring systems with high enantiopurity after demetalation. nih.gov The development of reactions that allow for broad scope and stereocontrol is key to constructing libraries of privileged scaffolds for drug discovery. rsc.org

Novel Approaches for 1-Azabicyclo[3.2.1]octane Core Formation

The persistent interest in bicyclo[3.2.1]octane frameworks has driven the development of novel and efficient synthetic routes. colby.eduacs.orgacs.org One convenient approach is the use of intramolecular cascade cyclizations to construct related diaza-oxabicyclo[3.2.1]octanes. These reactions can be performed under transition metal-free conditions and exhibit good functional group tolerance. colby.eduacs.orgacs.org

Catalytic one-pot reactions provide an efficient alternative. For example, 2,5-Tetrahydrofurandimethanol can be selectively transformed into 8-oxa-3-azabicyclo[3.2.1]octane, a valuable building block, through a one-pot aminocyclization with ammonia (B1221849) catalyzed by Pt/NiCuAlOx. researchgate.net This process achieves high conversion and good yield under optimized conditions. researchgate.net

Complex multi-step sequences starting from readily available natural products have also been devised. The monoterpene carvone (B1668592) can be efficiently converted into the bicyclo[3.2.1]octane system. mdpi.com This transformation features an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene derivative, followed by a regioselective cyclopropane (B1198618) ring opening to cleanly afford the bicyclic core. mdpi.com

Table 2: Overview of Novel Synthetic Approaches

Approach Key Reaction Starting Material Features Citation
Cascade Cyclization Intramolecular cascade cyclization Functionalized epoxides Transition metal-free, good functional group tolerance colby.eduacs.orgacs.org
One-Pot Aminocyclization Catalytic aminocyclization 2,5-Tetrahydrofurandimethanol Pt/NiCuAlOx catalyst, one-pot procedure researchgate.net
Natural Product Conversion Diels-Alder / Ring Opening (R)-(-)-carvone Multi-step sequence, high functionalization mdpi.com

Functionalization at the C-7 Position: Synthesis of the Carboxamide Moiety

Once the bicyclic core is established, the next critical phase is the introduction of the carboxamide group at the C-7 position. This typically involves the formation of an amide bond from a carboxylic acid precursor.

Amidation Reactions and Carboxylic Acid Precursors

The synthesis of the target carboxamide is generally accomplished through a coupling reaction between an appropriate amine and a C-7 carboxylic acid derivative. nih.gov Standard amide coupling conditions, often utilizing a carboxylic acid and an amine in the presence of a coupling agent, are widely employed. google.com

Modern catalytic methods offer efficient alternatives to classical stoichiometric activating agents. A practical, one-pot procedure for the reductive amination of carboxylic acids has been developed. rsc.org This process involves an initial amidation phase where a carboxylic acid reacts with an amine in the presence of phenylsilane, followed by a reduction phase catalyzed by zinc acetate (B1210297) to yield the final product. rsc.org Another innovative approach is a one-pot, two-step amidation catalyzed by non-metal ammonium (B1175870) salts. nih.gov This method involves the in situ generation of a reactive O-silylthionoester from a carboxylic acid and a mercaptoorganosilane, which then reacts with an amine to form the amide without the need for water removal. nih.gov This reaction tolerates a variety of functional groups, and for chiral acids, it proceeds with complete retention of configuration. nih.gov

The necessary carboxylic acid precursor can also be generated from other functional groups. For example, a nitrile intermediate can be hydrolyzed under acidic conditions, such as with concentrated sulfuric acid in trifluoroacetic acid, to provide the corresponding carboxamide directly or the carboxylic acid for subsequent coupling. google.com

Enantioselective Synthesis of 7-Substituted Derivatives

Enantioselective synthesis is paramount for producing specific, biologically active stereoisomers. Research into the stereoselective preparation of the related 8-azabicyclo[3.2.1]octane scaffold, the core of tropane (B1204802) alkaloids, provides valuable insights. ehu.esrsc.org Many approaches rely on building an acyclic starting material that already contains the necessary stereochemical information to guide the stereocontrolled formation of the bicyclic system. ehu.esrsc.org

Alternatively, stereochemical control can be achieved during the formation of the bicyclic architecture itself or through the desymmetrization of an achiral precursor. rsc.org The enantioselective construction of aza-bicyclo[3.2.1]octane skeletons can also be achieved via substituted π-allyl palladium dipoles that are generated from neutral η³-propargyl palladium species, showcasing the utility of transition metal catalysis in creating chiral complexity. researchgate.net Constraining a more flexible ring, such as a piperidine, into the more rigid aza-bridged bicyclic scaffold can be beneficial for biological activity, highlighting the importance of accessing these conformationally restricted structures. nih.govacs.org

Derivatization at Other Positions of the 1-Azabicyclo[3.2.1]octane Core

The synthesis of derivatives of the 1-azabicyclo[3.2.1]octane core is less documented than that of its more common isomer, the 8-azabicyclo[3.2.1]octane (tropane) skeleton. researchgate.net However, existing research provides pathways for functionalization at various positions on the carbon framework. Synthetic approaches often involve intramolecular cyclizations or rearrangements that form the bicyclic system. researchgate.net

One documented strategy involves the functionalization at the 3-position of the 1-azabicycloalkane ring. For instance, ketones at the 3-position, such as 1-azabicyclo[3.2.1]octan-3-one, serve as versatile intermediates. These ketones can undergo reactions with phosphorus ylids (Wittig and Horner-Emmons reagents) to form alkenes. Subsequent catalytic hydrogenation of these alkenes can yield analogues with alkyl and substituted alkyl groups at the 3-position. google.com Furthermore, the 3-position can be substituted with various carbonyl-containing functional groups, including amides, carbamates, and ureas, to explore structure-activity relationships for specific therapeutic targets. google.com

The construction of the 1-azabicyclo[3.2.1]octane system can also arise from molecular rearrangements. For example, the dehydration of ethyl 3-hydroxyquinuclidine-3-carboxylate, a key step in the production of the antihistamine Quifenadine, can lead to the formation of the 1-azabicyclo[3.2.1]octane skeleton through carbenium ion rearrangements. researchgate.net Such reactions highlight a synthetic route where the core is formed concurrently with the introduction of functional handles, which can be further modified.

While direct derivatization of a pre-formed 1-azabicyclo[3.2.1]octane core at specific carbon atoms other than the 7-position is challenging and not extensively reported, the principles of modern synthetic organic chemistry allow for strategic functionalization. Methods such as C-H activation, though not specifically documented for this system, represent a potential future direction for creating diverse analogues. Currently, the most practical approaches involve either the cyclization of a strategically substituted precursor or the modification of existing functional groups introduced during the core's synthesis.

Analytical Chemistry for Characterization of Synthetic Intermediates and Final Compounds

The unambiguous characterization of synthetic intermediates and final compounds is critical in the synthesis of 1-azabicyclo[3.2.1]octane derivatives. The rigid, three-dimensional nature of this bicyclic system requires a combination of sophisticated analytical techniques to confirm structure, purity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the structure of these molecules.

¹H NMR provides information on the chemical environment and connectivity of protons. For the 1-azabicyclo[3.2.1]octane skeleton, the distinct chemical shifts and coupling constants of the bridgehead and bicyclic protons are used to confirm the ring system's integrity. nih.govnih.gov

¹³C NMR is used to identify all unique carbon atoms in the molecule. researchgate.net

2D NMR techniques , such as ¹H-¹H COSY (Correlation Spectroscopy) and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), are essential for the unambiguous assignment of all proton and carbon signals, which can be challenging in such a compact structure. researchgate.net

Mass Spectrometry (MS) is employed to determine the molecular weight of the synthesized compounds and to confirm their elemental composition. Electrospray ionization mass spectrometry (ESMS) is a commonly used technique for these types of polar, nitrogen-containing molecules. google.com When coupled with liquid chromatography (LC/MS), it also serves as a powerful tool for monitoring reaction progress and assessing the purity of the final compounds. google.comgoogle.com

Chromatographic Methods are fundamental for both the purification and analysis of these compounds.

Flash chromatography on silica (B1680970) gel is a standard method for purifying synthetic intermediates and final products. nih.govnih.gov

High-Pressure Liquid Chromatography (HPLC) is used for final purity analysis, often employing reversed-phase columns. google.com

X-ray Crystallography provides definitive proof of the molecular structure, including the relative and absolute stereochemistry of the bicyclic system. For complex molecules with multiple stereocenters, obtaining a crystal structure is often the gold standard for characterization. researchgate.net

Elemental Analysis is a classical method used to determine the empirical formula of a new compound, providing confirmation of its elemental composition and purity. nih.gov

The following table summarizes the key analytical techniques used in the characterization of 1-azabicyclo[3.2.1]octane derivatives.

Analytical TechniqueInformation ProvidedApplication in Synthesis
¹H NMR Chemical environment, number, and connectivity of protons.Structural confirmation of intermediates and final product.
¹³C NMR Number and type of carbon atoms.Confirms the carbon skeleton of the bicyclic core.
2D NMR (e.g., COSY, HSQC) Correlation between protons and/or carbons.Unambiguous assignment of complex spectra. researchgate.net
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirmation of product identity and molecular formula. google.com
HPLC & LC/MS Purity and molecular weight of components in a mixture.Reaction monitoring and final purity assessment. google.com
X-ray Crystallography Precise three-dimensional atomic coordinates.Absolute structural and stereochemical determination. researchgate.net
Elemental Analysis Percentage composition of elements (C, H, N, etc.).Confirmation of the empirical formula. nih.gov

Structure Activity Relationship Sar Investigations in 1 Azabicyclo 3.2.1 Octane Based Carboxamides

Fundamental Principles of SAR within the Azabicyclo[3.2.1]octane Series

The primary principle underlying the use of the azabicyclo[3.2.1]octane scaffold is conformational restriction. Compared to more flexible monocyclic structures like piperidine (B6355638), the bicyclic core locks the molecule into a more defined shape. This pre-organization can be beneficial for binding affinity, as it reduces the entropic penalty upon binding to a biological target. nih.gov

Key SAR principles for this series include:

Scaffold Rigidity: Constraining a flexible piperidine core into the more rigid azabicyclo[3.2.1]octane scaffold has been shown to be advantageous for inhibitory activity in certain target classes. For instance, in a series of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the sulfonamide analogue featuring the azabicyclo[3.2.1]octane core demonstrated a significant boost in potency compared to its piperidine parent compound. nih.gov

Vectorial Orientation: The bicyclic structure provides distinct vectors for substituents. Modifications at different positions on the octane (B31449) ring (e.g., C-3, C-6, C-7) project functional groups into different regions of space, allowing for systematic exploration of the target's binding pocket.

Stereochemical Influence on Ligand-Receptor Interactions

Stereochemistry is a critical determinant of biological activity in the azabicyclo[3.2.1]octane series. The rigid framework creates multiple stereocenters, and the specific configuration of substituents can profoundly impact ligand-receptor interactions. cymitquimica.com

A crucial stereochemical consideration is the endo versus exo orientation of substituents. In the development of NAAA inhibitors based on an 8-azabicyclo[3.2.1]octane scaffold, a dramatic difference in activity was observed between diastereomers. The endo-isomer of a key intermediate was found to be a potent inhibitor, whereas the corresponding exo-diastereoisomer was completely devoid of activity. nih.govacs.org This stark difference underscores that only one orientation allows for the optimal placement of the substituent within the receptor's binding site.

This principle is further exemplified in another series of 8-azabicyclo[3.2.1]octane derivatives, where a phenoxy-substituted compound with endo geometry was approximately seven times more active than its exo-diastereoisomer. acs.org The absolute stereochemistry of the active enantiomer of 1-(3-hydroxyphenyl)-6,7-dimethyl-6-azabicyclo[3.2.1]octane, a potent analgesic, was also established as a key factor in its pharmacological profile, highlighting the importance of specific enantiomers for desired activity. nih.gov

Compound SeriesStereoisomer 1Activity (IC₅₀)Stereoisomer 2Activity (IC₅₀)Potency Ratio (Iso 1 / Iso 2)Source
Pyrazinyloxy-azabicyclo[3.2.1]octaneendo-200.23 µMexo-21Inactive>200 nih.gov
Phenoxy-azabicyclo[3.2.1]octaneendo-310.091 µMexo-320.655 µM~7.2 acs.org
p-Methylphenoxy-azabicyclo[3.2.1]octaneendo-330.036 µMexo-348.71 µM~242 nih.govacs.org

Rational Design of Substituents for Modulating Biological Potency and Selectivity

Rational design strategies for this scaffold focus on systematically modifying substituents to probe and exploit the physicochemical properties of the target's binding site.

Exploration of Lipophilic Pockets: SAR studies on pyrazole-substituted 8-azabicyclo[3.2.1]octanes revealed the presence of a lipophilic pocket within the NAAA enzyme. Extending the size of an alkyl substituent on the pyrazole (B372694) ring was well-tolerated, with an n-propyl chain furnishing a threefold increase in potency compared to the parent methyl group. acs.org This suggests the binding site can accommodate specific aliphatic chains, and optimizing lipophilicity in this region is a key strategy for enhancing potency. nih.gov

Hydrogen Bonding: The same NAAA inhibitor series demonstrated the crucial requirement for a hydrogen bond donor on the pyrazole ring. Analogues lacking this feature, such as N-methylated or isoxazolyl derivatives, showed a complete loss of inhibitory effect. acs.org This indicates a specific hydrogen bond interaction is essential for anchoring the ligand in the active site.

Rationale for the Carboxamide Moiety: The inclusion of a carboxamide or a related functional group is itself a rational design choice. For example, the rationale for inserting a carboxamide residue into certain piperidone-based compounds stemmed from the observation that many clinically approved cancer drugs possess a 1,3-disubstituted urea (B33335) function, such as in Sorafenib. researchgate.net

Positional Scans and Substituent Effects on the Carboxamide Group

While comprehensive SAR data for substituents on a 7-carboxamide of the 1-azabicyclo[3.2.1]octane core are not extensively documented in the available literature, insights can be drawn from related systems. The biological effect of a carboxamide group on this scaffold is highly dependent on the specific biological target and its binding site architecture.

In the development of NAAA inhibitors, the functional group attached to the azabicyclo[3.2.1]octane nitrogen was critical. When the lead tertiary sulfonamide group was replaced with an amide analogue, a complete loss of activity was observed. nih.gov This suggests that for the NAAA enzyme, the specific geometry and electronic properties of the sulfonamide are essential for binding, and the amide is not a suitable bioisostere.

Conversely, in other chemical series, the carboxamide is an essential pharmacophore. In a series of 8-azabicyclo[3.2.1]octane derivatives developed as mu opioid receptor antagonists, the carboxamide group (-C(O)NH₂) was identified as a key substituent for potent activity. google.com Similarly, SAR studies on 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as kappa opioid receptor antagonists involved modifications to the benzamide (B126) ring, indicating the importance of the extended carboxamide structure for receptor affinity and selectivity. nih.gov

This highlights a critical principle: the utility of the carboxamide group is context-dependent. Its role can range from being detrimental to activity in one target to being a cornerstone of the pharmacophore in another.

Compound Series / TargetFunctional GroupEffect on ActivitySource
8-Azabicyclo[3.2.1]octane / NAAA InhibitorsAmide (vs. Sulfonamide)Complete loss of activity nih.gov
8-Azabicyclo[3.2.1]octane / Mu Opioid AntagonistsCarboxamideEssential for potent activity google.com
8-Azabicyclo[3.2.1]octane / Kappa Opioid AntagonistsBenzamideModifications modulate potency and selectivity nih.gov

Comparative SAR Analysis with other Azabicyclic Carboxamide Scaffolds

The SAR of 1-azabicyclo[3.2.1]octane carboxamides can be better understood by comparing them to related scaffolds.

vs. Monocyclic Scaffolds (Piperidine): As previously noted, constraining a piperidine into an azabicyclo[3.2.1]octane framework can significantly enhance potency by reducing conformational flexibility. While ring opening of the bicyclic system or ring contraction (e.g., to an azetidine) was found to be detrimental for NAAA inhibition, the rigid bicyclic scaffold proved beneficial. nih.gov This demonstrates the superiority of the bicyclic core for pre-organizing the molecule for optimal receptor interaction in this specific context.

Molecular Mechanisms and Receptor Pharmacology of 1 Azabicyclo 3.2.1 Octane 7 Carboxamide and Its Pharmacologically Relevant Analogues

Interactions with Neurotransmitter Receptors and Transporters

The conformational rigidity of the azabicyclic ring system allows for precise orientation of substituents, leading to high-affinity and selective interactions with various components of the central nervous system.

Analogues of 1-azabicyclo[3.2.1]octane have been identified as potent modulators of cholinergic receptors, particularly the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a target of interest for cognitive disorders. google.com For instance, N-[(3R,5R)-1-azabicyclo[3.2.1]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (PHA-709829) was identified as a potent and selective agonist of the α7 nAChR. researchgate.netnih.gov Research by Pfizer led to the development of (3R, 5R)-1-azabicyclo[3.2.1]octane-3-amine derivatives, where the corresponding para-chlorobenzamide showed potent activity in an α7-5-HT3 chimera assay, comparable to other known α7 nAChR agonists. nih.gov The indole (B1671886) derivative Tropisetron, which contains a related 8-methyl-8-azabicyclo[3.2.1]octan-3-yl core, also demonstrates activity at α7 nAChRs, alongside its primary antagonist action at 5-HT3 receptors. nih.gov

Beyond nicotinic receptors, this scaffold has been incorporated into ligands for muscarinic acetylcholine receptors (mAChRs). The nonselective mAChR agonist BuTAC, chemically known as [5R-(exo)]-6-[4-butylthio-1,2,5-thiadiazol-3-yl]-1-azabicyclo-[3.2.1]-octane, has demonstrated an antipsychotic-like profile in preclinical models, with its effects being dependent on the M4 mAChR subtype. dovepress.com

Table 1: Activity of 1-Azabicyclo[3.2.1]octane Analogues at α7 nAChR
CompoundTargetActivityAffinity (Ki)Reference
PHA-709829α7 nAChRAgonistNot Specified researchgate.net
para-chlorobenzamide of (3R, 5R)-1-azabicyclo[3.2.1]octane-3-amineα7-5-HT3 chimeraAgonistNot Specified nih.gov
Tropisetronα7 nAChRModulatorNot Specified nih.gov

The 8-azabicyclo[3.2.1]octane framework, commonly known as the tropane (B1204802) skeleton, is famously associated with cocaine and its analogues, which are potent inhibitors of monoamine transporters. A series of 6-substituted 1-azabicyclo[3.2.1]octanes have been described as a novel class of dopamine (B1211576) transporter (DAT) inhibitors. nih.gov Extensive structure-activity relationship (SAR) studies have been conducted on tropane-based compounds to modulate their affinity and selectivity for the dopamine transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). smolecule.comgoogle.comgoogle.com

For example, 3β-(4'-chlorophenyl)-2β-(3'-phenylisoxazol-5-yl)tropane emerged from one study as a highly potent and selective DAT inhibitor. smolecule.com The introduction of hydroxyl groups at the 6- or 7-position of the tropane ring was found to maintain biological enantioselectivity while increasing the selectivity for DAT over SERT. acs.orgresearchgate.net Further modifications, such as the addition of an 8-cyclopropylmethyl group to 3-[2-[bis-(4-fluorophenyl)methoxy]ethylidene]-8-azabicyclo[3.2.1]octane, imparted high selectivity for SERT over DAT. researchgate.net These findings underscore the versatility of the azabicyclic scaffold in generating transporter ligands with diverse selectivity profiles.

Table 2: Monoamine Transporter Binding Affinities (Ki, nM) for Representative 8-Azabicyclo[3.2.1]octane Analogues
CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Reference
3β-(4'-chlorophenyl)-2β-(3'-phenylisoxazol-5-yl)tropane1.514304030 smolecule.com
8-cyclopropylmethyl derivative (22e)4.04240Not Specified researchgate.net

Enzyme Inhibition Profiles

In addition to interacting with receptors and transporters, derivatives of the 1-azabicyclo[3.2.1]octane scaffold have been developed as potent enzyme inhibitors.

NAAA is a lysosomal cysteine hydrolase that deactivates the endogenous anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (B50096) (PEA). unipr.it Inhibition of NAAA represents a therapeutic strategy to enhance the beneficial effects of PEA. plos.org A novel class of potent, non-covalent NAAA inhibitors has been developed based on a pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamide core. nih.govacs.orgnih.gov In this series, constraining a flexible piperidine (B6355638) ring into the more rigid azabicyclo[3.2.1]octane scaffold resulted in a significant boost in inhibitory potency. nih.gov Further optimization led to the discovery of compound 50 (ARN19689), which demonstrated a low nanomolar median inhibitory concentration (IC50). nih.govnih.govresearchgate.net

Table 3: NAAA Inhibitory Activity of Azabicyclo[3.2.1]octane Analogues
CompoundDescriptionh-NAAA IC50 (μM)Reference
Starting Hit (piperidine core)Precursor to the azabicyclic series1.09 nih.gov
Compound 20Azabicyclo[3.2.1]octane core0.23 nih.gov
Compound 50 (ARN19689)Optimized azabicyclo[3.2.1]octane-pyrazole lead0.042 nih.govacs.orgnih.gov

The azabicyclic scaffold has proven to be a valuable template for targeting other enzymes of therapeutic relevance.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme converts inactive cortisone (B1669442) to active cortisol, and its inhibition is a potential treatment for metabolic syndrome. bohrium.comnih.gov Novel azabicyclic sulfonamides have been discovered as highly potent inhibitors of both human and mouse 11β-HSD1, with several compounds demonstrating significant in vivo activity. nih.govresearchgate.net

Carbonic Anhydrase (CA): CAs are zinc-containing metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications. mdpi.com While direct inhibition by a 1-azabicyclo[3.2.1]octane derivative is not prominently documented, related bicyclic scaffolds have been successfully employed in the design of CA inhibitors. nih.gov The use of privileged scaffolds, including various heterocyclic and bicyclic systems, is a common strategy in the development of selective inhibitors for different CA isoforms, such as the tumor-associated hCA IX and XII. mdpi.comresearchgate.netnih.gov

Mechanisms of Anticonvulsant Activity for Related Structures

Anticonvulsant drugs primarily act by suppressing the excessive and uncontrolled firing of neurons that characterizes seizures. wikipedia.org The main mechanisms of action for antiepileptic drugs involve the modulation of voltage-gated ion channels, the enhancement of GABA-mediated inhibitory neurotransmission, or the attenuation of glutamate-mediated excitatory neurotransmission. nih.govepilepsysociety.org.uk

While specific anticonvulsant studies on 1-azabicyclo[3.2.1]octane-7-carboxamide itself are not widely reported, the pharmacological activities of its analogues suggest potential relevance to these mechanisms.

Ion Channel Modulation: Compounds that act on nicotinic acetylcholine receptors, which are ligand-gated ion channels, directly modulate neuronal excitability. The activity of α7 nAChR agonists on this channel could influence seizure thresholds.

GABAergic and Glutamatergic Systems: Some anticonvulsants act by enhancing the function of the inhibitory neurotransmitter GABA or by blocking the action of the excitatory neurotransmitter glutamate. pharmacologyeducation.org While not a primary mechanism described for the azabicyclic compounds discussed, altering the balance of monoaminergic transmission can indirectly influence GABAergic and glutamatergic pathways. Additionally, some modern antiepileptic agents act on novel targets like the synaptic vesicle protein SV2A, indicating that a broad range of mechanisms can lead to anticonvulsant activity. nih.gov

Broader Biological Pathways Modulated by Azabicyclo[3.2.1]octane Derivatives

Derivatives of the 1-azabicyclo[3.2.1]octane scaffold have been investigated for their influence on a range of biological pathways, extending beyond a single receptor target. Research has particularly focused on their interactions with monoamine transporters and enzymes involved in inflammatory processes. These studies reveal the versatility of the azabicyclo[3.2.1]octane core in designing molecules that can selectively or non-selectively modulate key physiological systems.

A significant area of investigation has been the role of these derivatives in modulating monoamine transporters, which are crucial for regulating neurotransmitter levels in the synaptic cleft. The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are primary targets for many psychoactive compounds. Structure-activity relationship (SAR) studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives have demonstrated their activity at these transporters. nih.gov The rigid ethylidenyl-8-azabicyclic[3.2.1]octane skeleton was found to confer modest stereoselective binding and inhibition of uptake at the DAT. nih.gov Further modifications to this core structure have led to compounds with varying selectivity profiles. For instance, the introduction of an 8-cyclopropylmethyl group resulted in a derivative with high selectivity for the DAT over the SERT. nih.gov

Similarly, studies on 6- and 7-hydroxylated tropanes, which are derivatives of 8-azabicyclo[3.2.1]octane, have shown that these compounds retain biological enantioselectivity and exhibit a higher selectivity for DAT versus SERT. researchgate.net Specifically, 7-hydroxy compounds were found to be more potent at the DAT than their 6-hydroxy counterparts. researchgate.net The nature of the substituent at the C3 position also plays a critical role in determining the potency and selectivity, with a 3,4-dichlorophenyl group showing the highest binding for the DAT receptor and a 2-naphthyl substituent showing the highest binding for the SERT. researchgate.net

Beyond monoamine transporters, certain azabicyclo[3.2.1]octane derivatives have been identified as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). acs.org This enzyme is involved in the degradation of N-acylethanolamines, a class of bioactive lipids with roles in inflammation and pain signaling. A series of pyrazole azabicyclo[3.2.1]octane sulfonamides were developed, leading to the identification of a compound, ARN19689, which inhibits human NAAA in the low nanomolar range. acs.org This discovery highlights the potential for this chemical scaffold in developing therapeutics for inflammatory conditions. acs.org

The interaction of some azabicyclo[3.2.1]octane derivatives with monoamine transporters can be complex, involving allosteric modulation. nih.gov Certain rigid adenine (B156593) nucleoside derivatives incorporating an 8-azabicyclo[3.2.1]octane moiety have been shown to either enhance or inhibit radioligand binding at the human DAT, suggesting an allosteric mechanism of action. nih.gov This dual activity of enhancing binding while inhibiting uptake presents a unique pharmacological profile. nih.gov

The following table summarizes the modulatory effects of various azabicyclo[3.2.1]octane derivatives on different biological pathways:

Table 1: Modulation of Biological Pathways by Azabicyclo[3.2.1]octane Derivatives
Derivative Class Specific Derivative Example(s) Biological Pathway Modulated Effect
8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octanes 8-cyclopropylmethyl derivative (22e) Monoamine Transport (DAT, SERT) High selectivity for DAT over SERT nih.gov
6- and 7-Hydroxy-8-azabicyclo[3.2.1]octanes 7-hydroxy tropanes Monoamine Transport (DAT, SERT) More potent at DAT than 6-hydroxy counterparts researchgate.net
Pyrazole azabicyclo[3.2.1]octane sulfonamides ARN19689 N-acylethanolamine-hydrolyzing acid amidase (NAAA) Inhibition Potent inhibition of human NAAA acs.org
Rigid adenine nucleoside derivatives - Monoamine Transport (DAT, NET) Allosteric modulation (enhancement or inhibition of binding) and inhibition of uptake nih.gov

Computational Approaches in the Design and Understanding of 1 Azabicyclo 3.2.1 Octane 7 Carboxamide Analogues

Quantum Chemistry Calculations for Molecular Conformation and Electronic Properties

Quantum chemistry calculations are fundamental to understanding the intrinsic properties of 1-azabicyclo[3.2.1]octane-7-carboxamide analogues at an electronic level. Methods such as Density Functional Theory (DFT) are employed to determine the most stable three-dimensional conformations of these molecules and to analyze their electronic properties, which are crucial for receptor recognition and binding.

For instance, conformational analysis of related azabicyclic scaffolds has been successfully carried out using DFT to investigate the relative stability of different conformations, such as the boat-like versus chair-like arrangements of the bicyclic system. montclair.edu These calculations can elucidate the preferred geometry of the rigid 1-azabicyclo[3.2.1]octane core, which is a critical factor in orienting the carboxamide group and other substituents for optimal interaction with a target protein. montclair.edu

Furthermore, DFT calculations are used to investigate the electronic structure, including the distribution of atomic charges and the energies of molecular orbitals (e.g., HOMO and LUMO). rroij.com This information is vital for understanding the molecule's reactivity and its potential to form specific non-covalent interactions, such as hydrogen bonds and electrostatic interactions, with amino acid residues in a receptor's binding site. rroij.com The Mulliken atomic charge distribution, for example, can be calculated to simulate the electrostatic potential and characterize the electronegativity of different parts of the molecule. researchgate.net

Table 1: Application of Quantum Chemistry Methods to Azabicyclo[3.2.1]octane Analogues

Computational Method Application Insights Gained
Density Functional Theory (DFT) Conformational Analysis Determination of stable low-energy conformations of the bicyclic scaffold. montclair.edu
DFT (B3LYP/6-31G*) Electronic Structure Analysis Calculation of atomic charges, dipole moments, and molecular orbital energies to predict reactivity and interaction potential. rroij.com

Molecular Modeling and Dynamics Simulations for Ligand-Target Binding

Molecular modeling and dynamics (MD) simulations are powerful tools for visualizing and analyzing the interactions between this compound analogues and their biological targets, such as the nAChRs. unimi.it These methods provide a dynamic view of the binding process, revealing key interactions and the conformational changes that may occur in both the ligand and the receptor upon binding. elifesciences.orgelifesciences.org

Molecular docking, a key component of molecular modeling, is used to predict the preferred binding orientation of a ligand within the active site of a receptor. acs.org For analogues of 1-azabicyclo[3.2.1]octane, docking studies have been instrumental in understanding their binding to the ligand-binding domain of nAChRs. unimi.it These studies can reveal crucial hydrogen bonds, for example, between the carboxamide moiety and specific residues in the receptor, as well as hydrophobic and electrostatic interactions that contribute to binding affinity. nih.gov

Following docking, MD simulations can be employed to assess the stability of the predicted ligand-receptor complex over time. mdpi.com These simulations model the atomic movements of the system, providing insights into the flexibility of the ligand and the receptor and the dynamics of their interaction. elifesciences.orgelifesciences.org For nAChRs, MD simulations have been used to explore the conformational dynamics of the binding site, including the movement of important structural elements like "loop C," which is thought to be involved in receptor activation. elifesciences.orgelifesciences.org Such simulations can help to rationalize the observed activity of different analogues and guide the design of new compounds with improved binding affinity and efficacy. unimi.it

Predictive Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For analogues of this compound, QSAR models are developed to predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful. nih.gov These approaches have been successfully applied to series of 8-azabicyclo[3.2.1]octane analogues to understand the structural requirements for high affinity at muscarinic receptors. nih.gov In these studies, the compounds are aligned, and their steric and electrostatic fields are correlated with their biological activity. The resulting 3D contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity. acs.org For nicotinic agonists, 3D-QSAR analyses have provided insights into the factors influencing binding at different nAChR subtypes. nih.govacs.org

QSAR models can also be developed using a wider range of molecular descriptors, including topological, electronic, and physicochemical properties. uran.uasemanticscholar.org These models, often generated using multiple linear regression or machine learning algorithms, can be highly predictive and are a key component in virtual screening workflows to identify potential α7 nAChR agonists. nih.gov

Table 2: QSAR Model Parameters for 8-Azabicyclo[3.2.1]octane Analogues as Muscarinic Antagonists

Model q² (cross-validated r²) r² (non-cross-validated r²) Predictive Ability
CoMFA 0.819 0.991 Validated
CoMSIA 0.810 0.988 Validated

Data from a study on 8-azabicyclo[3.2.1]octane analogues. nih.gov

Virtual Screening and De Novo Design Strategies for Novel Compounds

Virtual screening and de novo design are computational strategies for the discovery of novel chemical entities with desired biological activity. scispace.com These methods are particularly valuable for exploring the vast chemical space to identify new analogues based on the 1-azabicyclo[3.2.1]octane scaffold.

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. researchgate.net This can be done using either ligand-based or structure-based approaches. Ligand-based virtual screening uses the structural information of known active compounds to find other molecules with similar properties. Structure-based virtual screening, which is more common when the 3D structure of the target is known, uses molecular docking to assess the binding of compounds from a library to the target's active site. nih.gov Combined approaches, integrating molecular docking, molecular feature searches, and QSAR models, have been developed for the virtual screening of potential α7 nAChR agonists. nih.govresearchgate.net

De novo design, on the other hand, involves the computational construction of novel molecules from scratch. scispace.com Algorithms are used to piece together molecular fragments or atoms within the constraints of a receptor's binding site to generate structures with optimal predicted binding affinity. This approach can lead to the discovery of entirely novel chemotypes that may not be present in existing compound libraries. For instance, the principles of de novo design have been applied to create antagonists for other receptors based on different bicyclic scaffolds, demonstrating the potential of this strategy for generating innovative drug candidates. scispace.com

Cheminformatics Tools for Data Analysis and Compound Library Design

Cheminformatics encompasses the use of computational tools to store, analyze, and model chemical information. mdpi.com In the context of this compound analogues, cheminformatics plays a crucial role in managing the large datasets generated from screening and computational studies, as well as in the rational design of compound libraries for synthesis and testing. nih.gov

A key application of cheminformatics is the analysis of the diversity of compound libraries. broadinstitute.orgresearchgate.net Tools are used to calculate a wide range of molecular descriptors (e.g., physicochemical properties, molecular fingerprints, scaffold diversity) for each compound in a library. nih.gov This allows for the visualization and comparison of the chemical space covered by different libraries. nih.gov By analyzing these properties, researchers can identify gaps in the chemical space and design new libraries of 1-azabicyclo[3.2.1]octane analogues with improved diversity and drug-like properties. broadinstitute.org

Cheminformatics tools are also essential for building and managing the databases that store the structures and associated biological data for these compounds. nih.gov These platforms facilitate the analysis of structure-activity relationships across large datasets and are often integrated with other computational tools for QSAR modeling and virtual screening. Ultimately, the application of cheminformatics enables a more systematic and data-driven approach to the design of focused and diverse compound libraries, increasing the efficiency of the drug discovery process. researchgate.net

Future Directions and Translational Research Potential of 1 Azabicyclo 3.2.1 Octane 7 Carboxamide in Medicinal Chemistry

Role as Chemical Probes for Elucidating Biological Processes

Derivatives of the 1-azabicyclo[3.2.1]octane scaffold have been developed as chemical probes to investigate biological systems. For instance, compounds incorporating this framework have been synthesized to serve as dopamine (B1211576) transporter inhibitors. These molecules are instrumental in studying the central nervous system, where they help to elucidate the roles of dopamine in various neurological processes. nih.gov The defined stereochemistry of these compounds allows for the investigation of the topological and steric requirements of monoamine transporters, providing insights into their function and regulation. nih.gov

Scaffold for Neurotherapeutic Agents

The 8-azabicyclo[3.2.1]octane core is a key structural feature of tropane (B1204802) alkaloids, a class of compounds known for their wide range of biological activities, particularly in the context of neurological and psychiatric disorders. ehu.es This has spurred significant interest in the development of synthetic derivatives for the treatment of conditions such as Parkinson's disease, depression, and schizophrenia. ehu.es

One notable area of research is the development of agonists for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). A novel compound, N-[(3R,5R)-1-azabicyclo[3.2.1]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, has been identified as a potent and selective α7 nAChR agonist. nih.gov This compound has shown potential for treating cognitive deficits associated with schizophrenia, demonstrating excellent brain penetration and efficacy in preclinical models. nih.gov Furthermore, the 8-azabicyclo[3.2.1]octane scaffold is a component of compounds that act as antagonists for the mu opioid receptor, which could be useful in treating opioid-induced bowel dysfunction. google.com

The versatility of this scaffold is also evident in its use to develop inhibitors of the dopamine transporter (DAT). acs.org By modifying the azabicyclo[3.2.1]octane core, researchers have been able to create compounds with high affinity and selectivity for DAT over the serotonin (B10506) transporter (SERT), which is crucial for developing potential medications for cocaine abuse. acs.org

Anti-inflammatory Drug Discovery based on NAAA Inhibition Pathways

A promising avenue for the application of 1-azabicyclo[3.2.1]octane derivatives is in the development of anti-inflammatory agents through the inhibition of N-acylethanolamine acid amidase (NAAA). nih.govacs.orgnih.gov NAAA is a cysteine hydrolase that breaks down the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (B50096) (PEA). nih.govacs.orgnih.gov By inhibiting NAAA, the levels of endogenous PEA are increased, prolonging its beneficial effects.

Researchers have developed a novel class of potent and systemically available NAAA inhibitors featuring a pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamide core. nih.govacs.org A key compound from this series, ARN19689, demonstrated low nanomolar inhibition of human NAAA (IC50 = 0.042 μM) with a non-covalent mechanism of action. acs.orgnih.govresearchgate.net This compound also exhibited high selectivity over related enzymes like fatty acid amide hydrolase (FAAH) and acid ceramidase (AC). nih.govacs.org The favorable pharmacological and pharmacokinetic profile of ARN19689 suggests its potential as a preclinical candidate for the management of inflammatory conditions. researchgate.net

Table 1: Inhibitory Activity of Selected Pyrazole Azabicyclo[3.2.1]octane Sulfonamides against human NAAA
Compoundh-NAAA IC50 (μM)
Sulfonamide analogue 200.23
ARN19689 (Compound 50)0.042
Compound 37 (ethyl derivative)0.051
Compound 39 (n-butyl derivative)0.023
Compound 41 (n-hexyl derivative)0.019

Exploration in Anticancer and Anti-infective Research

The 1-azabicyclo[3.2.1]octane moiety has been incorporated into molecules with potential anticancer and anti-infective properties. The scaffold is recognized as a fundamental structure in numerous biologically active compounds that exhibit antiproliferative and antibacterial effects. researchgate.net For example, certain 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives, a related bicyclic system, have shown strong cytotoxicity against various cancer cell lines. nih.gov

In the realm of anti-infective research, the 8-azabicyclo[3.2.1]octane group has been introduced into thienopyrimidine derivatives, which are being investigated as potential anti-HIV agents. mdpi.com Additionally, some sulfanilamide (B372717) compounds containing an azabicyclo[3.2.1]octane-7-carboxylic acid moiety are noted as anti-infective agents. drugbank.com

Patent Landscape and Intellectual Property Considerations for Azabicyclic Carboxamides

The therapeutic potential of azabicyclic compounds is reflected in the active patent landscape surrounding them. Numerous patents have been filed for various derivatives, highlighting their importance in drug discovery. For instance, patents cover azabicyclic compounds as tachykinin antagonists, which have applications in therapy. google.com

The intellectual property landscape for bicyclic carboxamides is broad, with patents covering their use in treating a range of conditions, including inflammatory diseases and cancer. nih.gov The patent for "Bicyclic carboxamides and methods of use thereof" (US-11472789-B2) indicates the ongoing commercial interest in this class of compounds. nih.gov The synthesis of various 2-(pyridin-3-yl)-1-azabicyclo[3.2.1]octane derivatives as potent nicotinic acetylcholine receptor ligands is also the subject of intellectual property protection.

Emerging Research Areas and Unexplored Therapeutic Applications

While significant research has focused on the neurological and anti-inflammatory applications of 1-azabicyclo[3.2.1]octane derivatives, emerging areas of investigation continue to appear. The inherent structural rigidity and chemical tractability of this scaffold make it an attractive starting point for exploring new biological targets.

Quantitative structure-activity relationship (QSAR) models are being developed for pyrazole azabicyclo[3.2.1]octane sulfonamide NAAA inhibitors to predict the activity of new compounds, which could accelerate the discovery of more effective anti-inflammatory agents. researchgate.net The 2-azabicyclo[3.2.1]octane scaffold, a related isomer, is also gaining attention for its medicinal potential, particularly as an analgesic agent. researchgate.net Further exploration of the diverse chemical space accessible from the 1-azabicyclo[3.2.1]octane core is likely to yield novel therapeutic agents for a wide range of diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-Azabicyclo[3.2.1]octane derivatives, and what challenges arise during their synthesis?

  • Answer : Synthesis of bicyclic azabicyclo derivatives often faces challenges due to strained ring systems and stereochemical control. For example, Heck reactions attempted for analogous compounds (e.g., 1-Azabicyclo[3.2.1]oct-3-en-7-one) failed due to regioselectivity issues . Alternative methods, such as amidoselenation, have been explored but require optimization of reaction conditions (e.g., temperature, catalysts) to improve yields . Researchers should prioritize small-scale trials with varying catalysts (e.g., palladium vs. selenium-based) and monitor intermediates via NMR or LC-MS.

Q. Which physicochemical properties are critical for evaluating the drug-likeness of 1-Azabicyclo[3.2.1]octane-7-carboxamide?

  • Answer : Key properties include hydrophobicity (XlogP ~0.2), topological polar surface area (20.3 Ų), and molecular weight (125.17 g/mol), which influence bioavailability and blood-brain barrier penetration . These are determined experimentally via HPLC for logP measurements and computational tools (e.g., Schrödinger’s QikProp) for topological analysis. Stability under physiological pH and solubility in DMSO/PBS should also be assessed early in lead optimization.

Q. How are structural modifications of the bicyclic scaffold evaluated for biological activity in preliminary assays?

  • Answer : Functionalization at the carboxamide position (e.g., introducing thiadiazolyl or pyridinyl groups) is common. For example, (5R,6R)-6-(3-Propylthio-1,2,5-thiadiazol-4-yl) derivatives showed analgesic effects in neuropathic pain models . Initial screening involves in vitro receptor binding assays (e.g., acetylcholine receptors) followed by dose-response studies in rodent models. Stereochemical purity must be verified via chiral HPLC or X-ray crystallography.

Advanced Research Questions

Q. How can temporal variations in the efficacy of 1-Azabicyclo[3.2.1]octane derivatives be explained and addressed in experimental design?

  • Answer : In neuropathic pain models, efficacy decreased over time (e.g., days 3–5 vs. 14–16 post-injury) due to downregulation of M1/M2 receptors in the striatum and ACC . To mitigate this, longitudinal studies should incorporate repeated dosing regimens and monitor receptor expression via Western blotting at multiple time points. Co-administration with receptor stabilizers (e.g., allosteric modulators) may prolong efficacy.

Q. What strategies resolve contradictions in receptor-mediated activity data for bicyclic carboxamides?

  • Answer : Discrepancies often arise from regional differences in receptor density (e.g., ACC vs. ventral tegmental area) or assay sensitivity. For example, conditioned place preference (CPP) assays may fail to detect analgesia despite mechanical threshold improvements . Multi-modal approaches—combining behavioral tests (von Frey filaments, rotarod) with ex vivo receptor autoradiography—are recommended to correlate functional outcomes with mechanistic data.

Q. What advanced synthetic routes can overcome low yields in bridged lactam formation?

  • Answer : Failed Heck reactions (e.g., Scheme 29 ) highlight the need for alternative cyclization strategies. Ring-closing metathesis (Grubbs catalyst) or photochemical [2+2] cycloadditions could stabilize strained intermediates. Computational modeling (DFT) aids in predicting transition-state energetics. Post-synthetic modifications, such as Boc-protection of amines, improve stability during purification .

Methodological Recommendations

  • Stereochemical Analysis : Use chiral columns (e.g., Chiralpak AD-H) for HPLC to confirm enantiomeric excess .
  • In Vivo Testing : Employ bilateral nerve injury models to control for inter-animal variability in neuropathic studies .
  • Data Interpretation : Apply mixed-effects statistical models to account for longitudinal receptor expression changes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.